molecular formula C8H17NO B3385732 2-(Azepan-4-yl)ethan-1-ol CAS No. 65920-72-1

2-(Azepan-4-yl)ethan-1-ol

Cat. No. B3385732
CAS RN: 65920-72-1
M. Wt: 143.23 g/mol
InChI Key: MUOUCYOATBNGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-4-yl)ethan-1-ol, also known as AEE, is a chemical compound that belongs to the class of alcohols. It has been widely studied in scientific research due to its unique properties and potential applications in various fields. AEE is a colorless liquid that is soluble in water and has a boiling point of 203°C. In

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls. This leads to the disruption of the bacterial cell wall, ultimately leading to cell death. 2-(Azepan-4-yl)ethan-1-ol has also been shown to inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-(Azepan-4-yl)ethan-1-ol has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 2-(Azepan-4-yl)ethan-1-ol has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls and the formation of amyloid beta peptides. In terms of physiological effects, 2-(Azepan-4-yl)ethan-1-ol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(Azepan-4-yl)ethan-1-ol is its high yield and purity when synthesized using the reduction of 2-(Azepan-4-yl)acetonitrile with sodium borohydride. This makes it a cost-effective and efficient building block for the synthesis of other compounds. However, one of the limitations of 2-(Azepan-4-yl)ethan-1-ol is its potential toxicity, which can be a concern in lab experiments.

Future Directions

There are several future directions for the study of 2-(Azepan-4-yl)ethan-1-ol. One area of future research is in the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of future research is in the treatment of Alzheimer's disease. 2-(Azepan-4-yl)ethan-1-ol has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Further research is needed to explore the potential use of 2-(Azepan-4-yl)ethan-1-ol in the treatment of this disease. Additionally, 2-(Azepan-4-yl)ethan-1-ol could be studied for its potential use in other fields, such as the development of new materials or the synthesis of new compounds.

Scientific Research Applications

2-(Azepan-4-yl)ethan-1-ol has been widely studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of organic synthesis. 2-(Azepan-4-yl)ethan-1-ol can be used as a building block for the synthesis of other compounds, such as β-lactams and amino alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential application in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.

properties

IUPAC Name

2-(azepan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOUCYOATBNGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-4-yl)ethan-1-ol

Synthesis routes and methods

Procedure details

To a stirred slurry of lithium aluminium hydride (5.70 g) in dry tetrahydrofuran (100 ml) was added β-carbethoxymethyl-caprolactam (10.3 g) in dry tetrahydrofuran (150 ml) over a period of 30 minutes. The mixture was refluxed for 2.5 hours, cooled and treated very slowly with water. The precipitate was filtered off and the filtrate was evaporated to yield the title compound as a viscous oil, which was used in the next step without purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
β-carbethoxymethyl-caprolactam
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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